1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide
Brand Name: Vulcanchem
CAS No.: 196408-37-4
VCID: VC0187805
InChI: InChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20)
SMILES: CC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Molecular Formula: C13H15N3O6
Molecular Weight: 309.278

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide

CAS No.: 196408-37-4

Cat. No.: VC0187805

Molecular Formula: C13H15N3O6

Molecular Weight: 309.278

* For research use only. Not for human or veterinary use.

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide - 196408-37-4

Specification

CAS No. 196408-37-4
Molecular Formula C13H15N3O6
Molecular Weight 309.278
IUPAC Name dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate
Standard InChI InChI=1S/C13H15N3O6/c1-7(17)15-16-13(20)14-10-5-8(11(18)21-2)4-9(6-10)12(19)22-3/h4-6H,1-3H3,(H,15,17)(H2,14,16,20)
Standard InChI Key CTZCWECFXHMGFF-UHFFFAOYSA-N
SMILES CC(=O)NNC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Introduction

Chemical Identity and Nomenclature

Primary Identifiers

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is uniquely identified through several standard chemical identifiers, which are essential for proper cataloging and reference in chemical databases and scientific literature.

Table 1: Primary Chemical Identifiers

ParameterValue
CAS Registry Number196408-37-4
Molecular FormulaC13H15N3O6
Molecular Weight309.27 g/mol
IUPAC Namedimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate
InChIKeyCTZCWECFXHMGFF-UHFFFAOYSA-N
DSSTox Substance IDDTXSID50652159

The Chemical Abstracts Service (CAS) registry number 196408-37-4 provides a unique identifier that unambiguously distinguishes this compound from all other chemicals . This identifier is essential for retrieving information from chemical databases and ensuring accurate scientific communication regarding this specific compound.

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting various naming conventions and structural perspectives.

Table 2: Synonyms and Alternative Names

Synonym
1-Acetyl-4-[(3,5-dis(methoxycarbonyl)phenyl]-semicarbazide
dimethyl 5-(acetamidocarbamoylamino)benzene-1,3-dicarboxylate
1,3-Benzenedicarboxylic acid, 5-[[(2-acetylhydrazinyl)carbonyl]amino]-, 1,3-dimethyl ester
Dimethyl 5-[(2-acetylhydrazinecarbonyl)amino]benzene-1,3-dicarboxylate
Dimethyl 5-(2-acetylhydrazinecarboxamido)isophthalate

These alternative names provide different perspectives on the structural organization of the molecule, emphasizing various functional groups and connectivity patterns . The diversity of nomenclature reflects the complex structure of the compound and its multiple functional moieties.

Structural Characteristics

Molecular Structure

1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide possesses a complex molecular architecture that combines several functional groups in a specific arrangement. The core structure consists of a phenyl ring substituted at positions 3 and 5 with methoxycarbonyl (ester) groups. This aromatic core is connected to a semicarbazide moiety, which is further acetylated at one nitrogen position.

The semicarbazide structural unit (-NH-NH-CO-NH-) serves as a linking group between the acetyl group and the substituted phenyl ring. This arrangement creates a molecule with multiple potential hydrogen bonding sites and regions of varying electronegativity, contributing to its specific chemical behavior and potential biological interactions .

Functional Groups

The compound contains several important functional groups that define its chemical properties and reactivity:

These functional groups collectively contribute to the compound's chemical versatility, making it potentially valuable for various synthetic applications and providing multiple sites for modification in structure-activity relationship studies.

Physical Properties

Basic Physical Characteristics

The physical properties of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide determine its behavior in various environments and its handling characteristics for research or industrial applications.

Table 3: Basic Physical Properties

PropertyValueSource
Physical StateSolidPredicted
Molecular Weight309.27 g/mol
Density~1.3 g/cm³ Predicted
Melting PointNot reported in the available data-
Boiling PointNot reported in the available data-
AppearanceNot specifically reported-

Solubility and Partition Properties

The solubility characteristics of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide are important determinants of its behavior in different solvent systems and its potential bioavailability in pharmaceutical applications.

Table 4: Solubility-Related Properties

PropertyValueSource
XLogP30.1
Topological Polar Surface Area123 Ų
Water SolubilityNot explicitly reported-
Organic Solvent SolubilityNot explicitly reported-

The XLogP3 value of 0.1 indicates that the compound has a very slight preference for octanol over water in an octanol-water partition system, suggesting nearly equal distribution between hydrophilic and lipophilic phases . This balanced partitioning characteristic could be advantageous for certain pharmaceutical applications where moderate lipophilicity is desired.

The relatively high topological polar surface area (123 Ų) suggests that the compound contains numerous polar atoms and groups, consistent with its multiple nitrogen and oxygen atoms . This property is often correlated with poor membrane permeability, potentially affecting its bioavailability if considered for pharmaceutical applications.

Chemical Properties and Reactivity

Structural Features Affecting Reactivity

The reactivity of 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide is determined by its constituent functional groups and their electronic and steric influences on each other. Several key aspects of its structure contribute to its chemical behavior:

Hydrogen Bonding Capacity

The molecule's capacity for hydrogen bonding plays a significant role in its interactions with solvents, other molecules, and potential biological targets:

Table 5: Hydrogen Bonding Properties

PropertyValueSource
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6

With three hydrogen bond donors and six acceptors, 1-Acetyl-4-[3,5-bis(methoxycarbonyl)phenyl]-semicarbazide has significant potential for forming multiple hydrogen bonds, influencing its solubility, crystal packing, and interactions with biological macromolecules . This extensive hydrogen bonding network could contribute to its stability in certain environments and affect its behavior in solution.

SupplierProduct SpecificationPriceQuantitySource
American Custom Chemicals Corporation95.00% purity$945.951 gram
AHH98% purity$910.005 grams

The relatively high price point suggests that this compound is primarily produced for research purposes rather than industrial applications. The availability from multiple suppliers indicates that there is some demand for this specialty chemical in research settings .

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